molecular formula C10H12O3S B8646788 (2-Ethyl-4-sulfanylphenoxy)acetic acid

(2-Ethyl-4-sulfanylphenoxy)acetic acid

Cat. No.: B8646788
M. Wt: 212.27 g/mol
InChI Key: WZMJTQASHGAJGF-UHFFFAOYSA-N
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Description

(2-Ethyl-4-sulfanylphenoxy)acetic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(2-ethyl-4-sulfanylphenoxy)acetic acid

InChI

InChI=1S/C10H12O3S/c1-2-7-5-8(14)3-4-9(7)13-6-10(11)12/h3-5,14H,2,6H2,1H3,(H,11,12)

InChI Key

WZMJTQASHGAJGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)S)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing solution of PH3 (4.3 g, 126.5 mmol) and I2 (0.7 g, 2.6 mmol) in glacial acetic acid (30 ml) was added slowly a solution of (4-chlorosulfonyl-2-ethyl-phenoxy)-acetic acid ethyl ester (15 g, 48.9 mmol) in glacial acetic acid (20 ml). The reaction mixture was refluxed for 24 h. Water (10 ml) was added carefully and the mixture was refluxed for further 1 h after cooling, the reaction mixture was filtered and the filtrate diluted with water (100 ml). The mixture was extracted with dichloromethane (3×100 ml), and the organic phases were washed with water. After drying the dichloromethane phase was evaporated to give crude (2-ethyl-4-mercapto-phenoxy)-acetic acid in 10 g (96%) yield.
Name
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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